1-Chloro-6,8-dimethoxyisoquinoline
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Overview
Description
1-Chloro-6,8-dimethoxyisoquinoline is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol It is a derivative of isoquinoline, characterized by the presence of chlorine and methoxy groups at specific positions on the isoquinoline ring
Preparation Methods
The synthesis of 1-Chloro-6,8-dimethoxyisoquinoline can be achieved through several synthetic routes. One common method involves the chlorination of 6,8-dimethoxyisoquinoline using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Chloro-6,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-amino-6,8-dimethoxyisoquinoline using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-amino-6,8-dimethoxyisoquinoline, while oxidation can produce 6,8-dimethoxyisoquinoline-1,4-quinone.
Scientific Research Applications
1-Chloro-6,8-dimethoxyisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-6,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
1-Chloro-6,8-dimethoxyisoquinoline can be compared with other similar compounds such as 1-Chloro-6,7-dimethoxyisoquinoline . While both compounds share a similar core structure, the position of the methoxy groups differs, leading to variations in their chemical reactivity and biological activity. The unique positioning of the methoxy groups in this compound may confer distinct properties that make it more suitable for certain applications .
Similar compounds include:
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-chloro-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-13-11(12)10(7)9(6-8)15-2/h3-6H,1-2H3 |
InChI Key |
IUSBUEANOJAZAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN=C2Cl)OC |
Origin of Product |
United States |
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